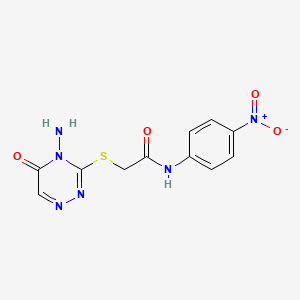

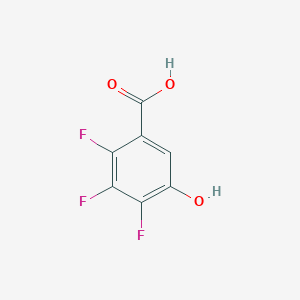

N-(2,5-dichlorophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of sixteen ring-substituted N-arylcinnamanilides, which are similar to N-(2,5-dichlorophenyl)prop-2-enamide, were prepared and characterized . The molecular structure of a model compound was determined using single-crystal X-ray analysis .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Efficacy

A study by Strharsky et al. (2022) explored a series of N-arylcinnamamides, including 3,4-dichlorocinnamanilides, for their antibacterial properties. These compounds were found effective against gram-positive bacteria, mycobacterial strains, and showed viability on cancer and primary mammalian cell lines. Specifically, some derivatives demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and mycobacterial strains like M. smegmatis and M. marinum, making them potential candidates for antibacterial drugs (Strharsky et al., 2022).

Anti-Inflammatory Potential

Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Particularly, certain derivatives, including N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, showed high effectiveness in inhibiting the transcription factor NF-κB. This suggests their potential in treating inflammatory diseases (Hošek et al., 2019).

Antiviral Properties

In the context of viral infections, a study by Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This discovery provides a foundation for developing treatments against Zika virus and demonstrates the potential of N-arylcinnamamides in antiviral therapy (Riva et al., 2021).

Antifungal and Antimycobacterial Activities

A study by Pospíšilová et al. (2018) evaluated a series of N-arylcinnamamides for their antistaphylococcal, antitubercular, and antifungal activities. Some compounds displayed activities comparable or higher than standard antibiotics like ampicillin and isoniazid. (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide was highlighted for its significant antimycobacterial activity, showcasing its potential in treating tuberculosis and other mycobacterial infections (Pospíšilová et al., 2018).

Antimalarial Activity

In the field of antimalarial research, Kos et al. (2022) investigated the efficacy of N-arylcinnamamides against the chloroquine-sensitive strain of Plasmodium falciparum. Some derivatives demonstrated promising antimalarial activity with low cytotoxicity, indicating their potential as selective and effective antimalarial agents (Kos et al., 2022).

Direcciones Futuras

The future directions for research on N-(2,5-dichlorophenyl)prop-2-enamide and similar compounds could include further investigation of their anti-inflammatory potential and their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.

Mecanismo De Acción

Target of Action

The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .

Mode of Action

This compound interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .

Biochemical Pathways

The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .

Pharmacokinetics

Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .

Action Environment

The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .

Propiedades

IUPAC Name |

N-(2,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLQELGCJIMPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

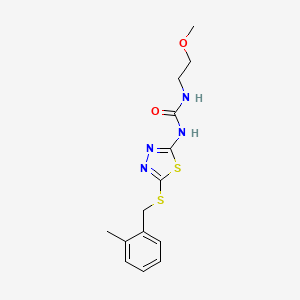

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)